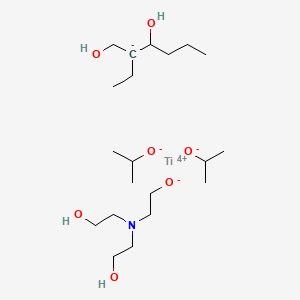

(2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium

説明

The compound (2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium is a titanium-based organometallic complex with a mixed-ligand architecture. It features a 2-ethylhexane-1,3-diolato ligand coordinated via oxygen atoms (O,O'), a nitrilotris(ethanolato) ligand acting as a tridentate chelator (binding through nitrogen and oxygen), and two propan-2-olato (isopropoxide) groups. This structure grants it unique steric and electronic properties, making it relevant in catalysis and materials science .

Registered under CAS and EINECS numbers (301-124-0 and 304-540-0, respectively), its synthesis typically involves ligand-exchange reactions under inert conditions, though precise protocols are proprietary .

特性

CAS番号 |

94276-56-9 |

|---|---|

分子式 |

C20H45NO7Ti |

分子量 |

459.4 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]ethanolate;2-ethylhexane-1,3-diol;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/C8H17O2.C6H14NO3.2C3H7O.Ti/c1-3-5-8(10)7(4-2)6-9;8-4-1-7(2-5-9)3-6-10;2*1-3(2)4;/h8-10H,3-6H2,1-2H3;8-9H,1-6H2;2*3H,1-2H3;/q4*-1;+4 |

InChIキー |

XMPYFHDEAOKFDF-UHFFFAOYSA-N |

正規SMILES |

CCCC([C-](CC)CO)O.CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 2-ethylhexane-1,3-diol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include:

Solvent: Anhydrous toluene or hexane

Temperature: Room temperature to 80°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

化学反応の分析

Types of Reactions

(2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium can undergo various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions using phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide derivatives, while substitution reactions can produce new titanium complexes with different ligands.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a catalyst in various organic transformations. Its ability to activate substrates selectively makes it suitable for:

- Polymerization Reactions : It facilitates the polymerization of olefins and other monomers.

- Oxidation Reactions : The titanium center can be oxidized to higher oxidation states, enhancing its catalytic properties.

Biology

The biological applications of this compound are particularly promising:

- Metallodrug Potential : Research indicates that titanium complexes can interact with biological molecules, potentially leading to new therapeutic agents. Studies have shown that titanium salan complexes exhibit strong antitumor properties with low side effects when tested in vivo .

Medicine

In medicine, the compound's ability to generate reactive oxygen species (ROS) is being explored for:

- Photodynamic Therapy (PDT) : The generation of ROS can induce cell death in cancer cells upon light activation. This mechanism is being investigated as a potential treatment modality for various cancers.

Industrial Applications

The compound is also utilized in industrial processes:

- Advanced Materials Production : Its unique properties enhance the mechanical and thermal characteristics of coatings and composites.

Anticancer Activity

A significant study demonstrated the anticancer efficacy of titanium salan complexes in a mouse model of cervical cancer. The results indicated that one complex showed high activity against various human cancer cell lines while maintaining a low adverse reaction profile .

Stability and Efficacy

The stability of these complexes in aqueous media is crucial for their effectiveness. For instance, one complex exhibited a half-life of over four days, highlighting its potential for prolonged therapeutic action .

作用機序

The mechanism by which (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved include:

Activation of C-H bonds: Facilitating functionalization of hydrocarbons.

Generation of ROS: Inducing oxidative stress in biological systems.

類似化合物との比較

Table 1: Key Structural Features of Titanium Organometallics

| Compound Name | Ligands | Coordination Sites | Molecular Weight | Applications |

|---|---|---|---|---|

| Target Compound | 2-Ethylhexane-1,3-diolato, nitrilotris(ethanolato), propan-2-olato | O,O'; N,O; O | ~550–600 (estimated) | Catalysis, cross-linking agents |

| Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7) | Ethoxy, acetylacetonate, propan-2-olato | O; O,O'; O | 350.23 | Polymer stabilization, coatings |

| [2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8) | Iminobis(ethanolato), acetylacetonate | N,O,O'; O,O' | 353.23 | Photocatalysis, hydrogen production |

| Bis(5-chloroquinolin-8-olato-j2N,O)-bis(propan-2-olato-jO)titanium(IV) | Chloroquinolinolate, propan-2-olato | N,O; O | ~450–500 (estimated) | Antimicrobial coatings, coordination chemistry |

Key Observations :

Ligand Diversity: The target compound’s nitrilotris(ethanolato) ligand provides stronger chelation compared to simpler ligands like acetylacetonate (pentane-2,4-dionato), enhancing thermal stability and catalytic activity .

Electronic Properties: The nitrogen donor in nitrilotris(ethanolato) may lower the Lewis acidity of titanium compared to purely oxygen-coordinated analogs, influencing its efficacy in polymerization reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s organophilic nature limits aqueous applications but enhances compatibility with organic matrices in coatings .

- Ethoxy-containing analogs exhibit higher water solubility due to polar ethoxy groups, making them suitable for emulsion-based systems .

生物活性

The compound (2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium, often referred to as a titanium complex, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, cellular uptake, and antimicrobial properties.

Chemical Structure and Properties

The compound is a complex of titanium(IV) coordinated with various ligands that enhance its solubility and biological activity. The structure can be described as follows:

- Titanium Center : Titanium(IV) is known for its Lewis acidity, which allows it to interact with biological molecules.

- Ligands : The ligands include diolates and ethanolates which contribute to the stability and reactivity of the complex.

Table 1: Structural Characteristics of Titanium Complexes

| Component | Description |

|---|---|

| Titanium Center | Ti(IV) |

| Ligands | 2-Ethylhexane-1,3-diolato, Nitrilotris(ethanolato), Propan-2-olato |

| Coordination Type | Bidentate and tridentate coordination |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of titanium complexes on various cancer cell lines. Notably, the compound has shown promising results in inducing apoptosis in tumor cells.

Case Study: Antitumor Activity

A study investigated the effects of titanium salan complexes on cervical cancer cells using a mouse model. The results indicated:

- IC50 Values : The IC50 for one of the complexes was found to be 2.2 µM in C3 cells, indicating high cytotoxicity.

- Mechanism of Action : The complexes induced apoptotic cell death and displayed hydrolytic stability in aqueous media .

Table 2: Cytotoxicity Data of Titanium Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Titanium Salan Complex 1 | C3 Cells | 2.2 ± 0.1 |

| Titanium Salan Complex 2 | C3 Cells | 8.6 ± 1.3 |

| Titanocene Dichloride | HeLa Cells | 0.109 (72h) |

Cellular Uptake Studies

Understanding how titanium complexes are taken up by cells is crucial for assessing their therapeutic potential. A study on Caco-2 cells demonstrated that:

- Uptake Over Time : The uptake of titanium increased significantly over time but varied by complex type.

- Correlation with Cytotoxicity : Interestingly, there was no direct correlation between titanium uptake and cytotoxicity levels .

Table 3: Titanium Uptake in Caco-2 Cells

| Compound | Time (hrs) | Uptake (pgTi/cell) |

|---|---|---|

| Cp₂TiCl₂ | 5 | 0.016 |

| [Cp₂Ti(L-cysteine)₂]Cl₂ | 5 | 0.116 |

| [Ti₄(maltolato)₈(μ-O)₄] | 5 | 0.144 |

Antimicrobial Activity

In addition to antitumor properties, titanium complexes have been studied for their antimicrobial effects. Research indicates that certain titanium compounds exhibit significant antimicrobial activity against various bacterial strains.

Findings on Antimicrobial Activity

A recent study highlighted that titanium complexes showed effective inhibition against bacterial growth at low concentrations:

- Minimum Inhibitory Concentration (MIC) : Some complexes displayed MIC values comparable to conventional antibiotics .

Table 4: Antimicrobial Activity of Titanium Complexes

| Complex | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Titanium Complex A | E. coli | 10 |

| Titanium Complex B | S. aureus | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。